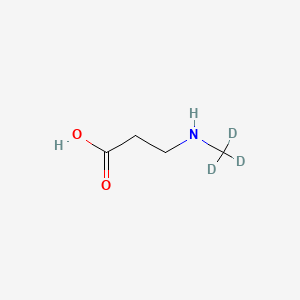
N-Methyl-beta-alanine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-beta-alanine-d3 is a deuterated form of N-methyl-beta-alanine, a beta-amino acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The chemical structure of this compound consists of a propionic acid backbone where one of the hydrogens at position 3 is replaced by a methylamino group. This modification makes it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-beta-alanine-d3 typically involves several steps:
Acylation: A compound such as RCOOH is acylated with oxalyl chloride to prepare the first reaction liquid.
First Substitution Reaction: Methylamine is added to the first reaction liquid to carry out a substitution reaction, forming a second reaction liquid.
Second Substitution Reaction: Sodium hydride is added to the second reaction liquid, followed by the addition of chloropropionic acid or bromopropionic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-beta-alanine-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxalyl chloride: Used in the acylation step.
Methylamine: Used in the first substitution reaction.
Sodium hydride: Used in the second substitution reaction.
Chloropropionic acid or bromopropionic acid: Used in the final step to form the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. the primary product is this compound, which can undergo further modifications for specific applications.
Scientific Research Applications
N-Methyl-beta-alanine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and its role in neurodegenerative diseases.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-beta-alanine-d3 involves its interaction with specific molecular targets and pathways. It can act as an excitotoxin on glutamate receptors, such as NMDA, calcium-dependent AMPA, and kainate receptors. The activation of these receptors can induce oxidative stress in neurons by depleting glutathione . This mechanism is believed to contribute to its neurotoxic effects and its potential role in neurodegenerative diseases.
Comparison with Similar Compounds
N-Methyl-beta-alanine-d3 can be compared with other similar compounds, such as:
Beta-alanine: A naturally occurring beta-amino acid with a similar structure but without the methyl group.
N,N-Dimethyl-beta-alanine: A derivative with two methyl groups attached to the nitrogen atom.
Beta-alanine betaine: An osmoprotective compound synthesized by the methylation of beta-alanine.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C4H9NO2 |
|---|---|
Molecular Weight |
106.14 g/mol |
IUPAC Name |
3-(trideuteriomethylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO2/c1-5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)/i1D3 |
InChI Key |
VDIPNVCWMXZNFY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC(=O)O |
Canonical SMILES |
CNCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2R,4S,5R,6R)-5-Acetamido-2-(((((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)-6-((1R,2R)-3-(3-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)-1,2-dihydroxypropyl)-4-hydroxytetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B13450274.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B13450303.png)


![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)
